molecular formula C13H26O6 B1682889 Thp-peg5 CAS No. 128660-97-9

Thp-peg5

Cat. No. B1682889
M. Wt: 278.34 g/mol
InChI Key: XUTYVMRXVARJFT-UHFFFAOYSA-N
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Patent
US05877214

Procedure details

To a 20 mL solution of methylene chloride containing tetraethylene glycol (15 mmol, 2.91 g) and toluenesulfonic acid (20 mg) was added dropwise via syringe 3,4-dihydro-2H-pyran (12 mmol, 1.0 g, 1.1 mL). The reaction mixture was stirred for 3.5 h, and the solvent was removed by rotary evaporation. Mono-tetrahydropyran 1 was isolated by flash chromatography on silica eluting with 1:1 tetrahydrofuran/methylene chloride, affording 1.82 g of a clear, colorless oil (44% yield). 1H NMR (400 MHz, CDCl3): δ4.61 (dd, 1H, J1 =J2 =4 Hz), 4.6-4.8 (m, 2H), 3.69 (t, 2H, J=7 Hz).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C1(C)C(S(O)(=O)=O)=CC=CC=1.[O:25]1[CH:30]=[CH:29][CH2:28][CH2:27][CH2:26]1>C(Cl)Cl>[O:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH:26]1[O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:13]

Inputs

Step One
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
2.91 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
20 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O1C(CCCC1)OCCOCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.